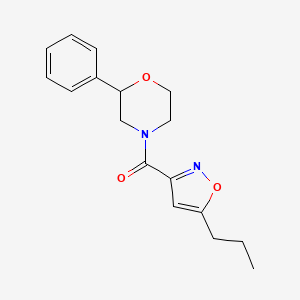
(2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone
Descripción general
Descripción
(2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a phenyl group and an oxazole ring substituted with a propyl group, connected through a methanone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and oxazole intermediates, followed by their coupling through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
(2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Bryodulcosigenin: A small molecule with a similar molecular structure.
Uniqueness
(2-Phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone stands out due to its unique combination of a morpholine ring and an oxazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(2-phenylmorpholin-4-yl)-(5-propyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-6-14-11-15(18-22-14)17(20)19-9-10-21-16(12-19)13-7-4-3-5-8-13/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYXERXYJICIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)propyl]-1H-indole](/img/structure/B4531133.png)
amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B4531139.png)
![1-isopropyl-2-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4531146.png)
![2-(3-cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4531150.png)
![1-{3-[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B4531152.png)
![8-Methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline](/img/structure/B4531159.png)

![4-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4531177.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(3-methylbenzyl)ethanamine](/img/structure/B4531190.png)
![1-[4-(allyloxy)-3,5-dichlorophenyl]-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}methanamine](/img/structure/B4531202.png)
![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-N'-cyclopentylsuccinamide](/img/structure/B4531210.png)
![4-{4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B4531211.png)
![[3-(2-methylbenzyl)-1-(2-pyridinylmethyl)-3-piperidinyl]methanol](/img/structure/B4531223.png)
![3-[1-[1-([1,2,4]Triazolo[3,4-a]phthalazin-6-yl)piperidin-4-yl]triazol-4-yl]propan-1-ol](/img/structure/B4531230.png)
